molecular formula C10H10F3N3O4 B15197748 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate

Cat. No.: B15197748
M. Wt: 293.20 g/mol
InChI Key: BRGKBIJYFGBBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate typically involves the nitration of 5,6,7,8-tetrahydro-1,6-naphthyridine followed by the introduction of the trifluoroacetate group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate undergoes various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amines: Formed through the reduction of the nitro group.

    Substituted Naphthyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroacetate group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H10F3N3O4

Molecular Weight

293.20 g/mol

IUPAC Name

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H9N3O2.C2HF3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;3-2(4,5)1(6)7/h3,5,9H,1-2,4H2;(H,6,7)

InChI Key

BRGKBIJYFGBBGP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.